molecular formula C5H5BrO2 B6223600 3-(2-bromoethynyl)oxetan-3-ol CAS No. 2763749-55-7

3-(2-bromoethynyl)oxetan-3-ol

Cat. No.: B6223600
CAS No.: 2763749-55-7
M. Wt: 177
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Description

3-(2-bromoethynyl)oxetan-3-ol (CID 165990038) is a high-value chemical building block with the molecular formula C5H5BrO2 . This compound features an oxetane ring, a motif increasingly valued in medicinal chemistry as a polar, metabolically robust bioisostere that can improve the physicochemical and pharmacokinetic properties of drug candidates . The simultaneous presence of a bromoethynyl group and a hydroxyl group on the same carbon of the oxetane ring makes this molecule a versatile and reactive synthon. It is ideally suited for participation in cross-coupling reactions (such as Sonogashira couplings) via the bromoalkyne moiety, while the hydroxyl group can be further functionalized, enabling its incorporation into more complex molecular architectures. Researchers utilize such spirocyclic oxetane-containing structures in advanced projects, including the synthesis of spirocyclic oxetane-fused heterocycles, which are explored as novel scaffolds in the development of therapeutic agents targeting enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

2763749-55-7

Molecular Formula

C5H5BrO2

Molecular Weight

177

Purity

95

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 3 2 Bromoethynyl Oxetan 3 Ol

Oxetane (B1205548) Ring-Opening Reactions

The four-membered oxetane ring possesses significant ring strain (approximately 106 kJ/mol), making it susceptible to cleavage under various conditions. nih.gov However, the presence of two substituents at the C3 position, as in 3-(2-bromoethynyl)oxetan-3-ol, lends a degree of stability compared to monosubstituted oxetanes, particularly against direct attack by external nucleophiles. nih.govresearchgate.net Activation of the ring, typically through acidic catalysis, is often required to promote ring-opening reactions. researchgate.net

Direct intermolecular ring-opening of 3,3-disubstituted oxetanes by external nucleophiles is a challenging transformation due to steric hindrance at the quaternary C3 carbon and the adjacent C2 and C4 positions. nih.gov However, these reactions can proceed, typically via an SN2 mechanism, with the nucleophile attacking the less sterically hindered methylene (B1212753) carbons (C2 or C4). researchgate.netmagtech.com.cn The reaction is often facilitated by the presence of an acid catalyst which activates the oxetane oxygen.

Intramolecular nucleophilic ring-opening is a more common pathway, especially when a nucleophilic group is tethered to the C3 position. nih.gov For 3-(2-bromoethynyl)oxetan-3-ol, an external nucleophile would attack either of the equivalent C2/C4 positions, leading to the cleavage of a C-O bond and the formation of a functionalized 1,3-diol derivative. The mechanism involves the approach of the nucleophile to one of the electrophilic methylene carbons, resulting in the expulsion of the oxygen atom from the ring.

The ring-opening of oxetanes is significantly accelerated in the presence of Brønsted or Lewis acids. researchgate.net The reaction mechanism commences with the coordination of the acid to the lone pair of electrons on the oxetane's oxygen atom. This activation enhances the electrophilicity of the ring's carbon atoms, making them more susceptible to nucleophilic attack. nih.govnih.gov

In the case of 3-hydroxyoxetanes like 3-(2-bromoethynyl)oxetan-3-ol, Lewis acid catalysis can also promote dehydration of the tertiary alcohol. This would generate a resonance-stabilized tertiary carbocation at the C3 position. nih.gov This carbocationic intermediate can then undergo rearrangement or be trapped by a nucleophile. Alternatively, the activated oxetane-Lewis acid complex can be attacked by a weak nucleophile at the C2 or C4 position. magtech.com.cn Various Lewis acids have been employed to catalyze such transformations in related oxetane systems. nih.govresearchgate.net

Table 1: Representative Lewis Acids in Oxetane Ring-Opening Reactions

Lewis AcidTypical Role in Oxetane ChemistryReference
Boron trifluoride (BF₃·OEt₂)Activates the oxetane ring for nucleophilic attack. utexas.edu
Indium(III) triflate (In(OTf)₃)Catalyzes intramolecular ring-opening and cyclization reactions. nih.gov
Scandium(III) triflate (Sc(OTf)₃)Promotes ring-opening with various nucleophiles. researchgate.net
Ytterbium(III) triflate (Yb(OTf)₃)Used in regioselective ring-opening reactions. researchgate.net

This table is based on the general reactivity of oxetanes and not specific to 3-(2-bromoethynyl)oxetan-3-ol.

The reaction pathway, whether proceeding through a carbocation intermediate or a concerted SN2-like attack on the activated ring, is highly dependent on the stability of the potential carbocation, the nature of the nucleophile, and the specific Lewis acid used.

While less common than ionic pathways, radical-mediated ring-opening of oxetanes represents a distinct mechanistic route. magtech.com.cn These transformations are typically initiated by the generation of a radical species that can interact with the oxetane ring. A proposed mechanism could involve the abstraction of a hydrogen atom from the C2 or C4 position to form an α-oxy radical. However, specific studies on radical-mediated transformations of 3-(2-bromoethynyl)oxetan-3-ol are not prevalent in the literature. General studies on other substituted oxetanes suggest that such reactions often require specialized conditions, such as the use of transition metal catalysts (e.g., cobalt complexes) or photoredox catalysis to generate the necessary radical intermediates. acs.org

The compound 3-(2-bromoethynyl)oxetan-3-ol is prochiral. Although the C3 carbon is a quaternary center, the two methylene groups at the C2 and C4 positions are enantiotopic. Consequently, a nucleophilic attack that differentiates between these two positions can lead to the formation of a new stereocenter, resulting in a chiral product. This process is a form of desymmetrization. rsc.org

If the ring-opening proceeds via a direct SN2-type nucleophilic attack on either the C2 or C4 carbon, it would result in the inversion of the configuration at that center. saskoer.ca The stereochemical outcome is therefore a critical aspect of the reaction mechanism, providing insight into the transition state of the ring-opening event. The ability to control this stereochemistry, often through the use of chiral catalysts, is a significant goal in synthetic chemistry. rsc.org

Reactivity of the Bromoethynyl Group in Cross-Coupling and Cycloaddition Reactions

The bromoethynyl group is a key functional handle, enabling the extension of the carbon skeleton through various coupling and cycloaddition reactions. The carbon-bromine bond in an sp-hybridized carbon is reactive towards transition metal-catalyzed cross-coupling reactions.

The Sonogashira coupling is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.org In the context of 3-(2-bromoethynyl)oxetan-3-ol, the bromoalkyne serves as the electrophilic partner in this reaction. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org

The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: A palladium(0) species undergoes oxidative addition into the carbon-bromine bond of the bromoethynyl group to form a palladium(II)-alkynyl complex.

Copper Acetylide Formation: Simultaneously, the terminal alkyne coupling partner reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. wikipedia.org

Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex, displacing the bromide and forming a di-alkynyl palladium(II) species.

Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the metal, forming the final di-alkyne product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The stability of the oxetane ring under the typically basic conditions of the Sonogashira reaction is a crucial consideration for successful implementation.

Table 2: Typical Conditions for Sonogashira Coupling Reactions

ComponentExamplesPurposeReference
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Main catalyst for the C-C bond formation. libretexts.org
Copper(I) Co-catalyst Copper(I) iodide (CuI)Activates the terminal alkyne. wikipedia.orggold-chemistry.org
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)Neutralizes the HBr byproduct and facilitates acetylide formation. organic-chemistry.org
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Solubilizes reactants and catalysts. dicp.ac.cn

This table provides general conditions for the Sonogashira reaction and is not based on specific reactions of 3-(2-bromoethynyl)oxetan-3-ol.

Copper-Catalyzed Transformations

Copper catalysts, particularly Cu(I) species, are well-known to activate terminal alkynes, and their reactions with haloalkynes provide pathways for various transformations. For a substrate like 3-(2-bromoethynyl)oxetan-3-ol, copper-catalyzed reactions are expected to proceed through key copper acetylide or copper allenylidene intermediates.

A plausible mechanistic pathway involves the formation of a copper(I) acetylide. This intermediate can then participate in a range of coupling reactions. For instance, in reactions analogous to A³ (aldehyde-alkyne-amine) coupling cascades, the copper-activated alkyne becomes sufficiently nucleophilic to attack an electrophile, such as an iminium ion formed in situ. mdpi.com Control experiments in related systems have shown that the reaction pathway involves the initial activation of the alkyne by the copper catalyst. mdpi.com This species can then engage in subsequent bond-forming events, including intramolecular cyclizations. nih.gov In the context of 3-(2-bromoethynyl)oxetan-3-ol, the tertiary alcohol and the strained oxetane ring offer potential internal nucleophiles, suggesting the possibility of complex intramolecular transformations following the initial copper-alkyne interaction.

Furthermore, copper-catalyzed yne-allylic substitutions have been shown to proceed via copper vinyl allenylidene intermediates, which dictate the regioselectivity and stereoselectivity of the ensuing nucleophilic attack. beilstein-journals.org While this specific reaction may require derivatization of the starting material, the underlying principle of copper activating the alkyne moiety to generate highly reactive intermediates is central to understanding its potential transformations.

Gold-Catalyzed Cyclizations and Rearrangements

Gold(I) catalysts are powerful π-acids that effectively activate carbon-carbon triple bonds towards nucleophilic attack. For propargylic alcohols like 3-(2-bromoethynyl)oxetan-3-ol, gold catalysis can initiate a variety of cyclizations and rearrangements. One highly relevant transformation is the gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols, which proceeds through an oxidative cyclization mechanism. amanote.com

The general mechanism for gold-catalyzed reactions of alkynyl alcohols involves the coordination of the gold(I) catalyst to the alkyne, enhancing its electrophilicity. nih.gov This activation facilitates the intramolecular attack by a tethered nucleophile. In the case of 3-(2-bromoethynyl)oxetan-3-ol, the hydroxyl group can act as the internal nucleophile. A 5-endo-dig cyclization, typically disfavored by Baldwin's rules, can become accessible through gold catalysis, leading to the formation of a vinyl-gold intermediate. Subsequent steps such as protodeauration or further rearrangement can yield various heterocyclic products. nih.govresearchgate.net

Alternatively, the reaction could proceed via a Meyer-Schuster-type rearrangement if a 1,2-hydride shift occurs, or a Rupe rearrangement, though the latter typically requires a tertiary alcohol adjacent to a terminal alkyne. Isotopic labeling experiments in related systems have been instrumental in confirming proposed mechanistic pathways, such as those involving 1,2-enynyl migrations to form key oxonium ion intermediates that drive the reaction forward. nih.gov

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry," enabling the efficient, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.org For 3-(2-bromoethynyl)oxetan-3-ol to participate in a standard CuAAC reaction, it would typically first be converted to the corresponding terminal alkyne. However, the bromoalkyne itself can be used in modified protocols or subsequent functionalization of the resulting triazole.

The widely accepted mechanism for CuAAC involves the in situ formation of a copper(I) acetylide from the terminal alkyne. wikipedia.orgnih.gov This step significantly enhances the nucleophilicity of the alkyne's terminal carbon. The reaction then proceeds not as a concerted 1,3-dipolar cycloaddition, but through a stepwise process involving coordination of the organic azide (B81097) to the copper center. A six-membered copper-containing intermediate is formed, followed by reductive elimination to yield the stable triazole ring and regenerate the Cu(I) catalyst. wikipedia.org The reaction tolerates a wide variety of functional groups and is often carried out in aqueous or biomass-derived solvents. beilstein-journals.orgbeilstein-journals.org

Interestingly, cascade reactions combining azide-alkyne cycloaddition with subsequent transformations involving oxetanes have been reported. A transition-metal-free approach has demonstrated that the formation of the triazole ring can be followed by an intramolecular ring-opening of a nearby oxetane, leading to complex heterocyclic scaffolds. rsc.org

Catalyst SystemKey IntermediateTypical ProductRegioselectivity
Cu(I) Copper(I) acetylide1,4-disubstituted 1,2,3-triazoleHigh (1,4-isomer)
Ru(II)/Ru(III) Ruthenacycle1,5-disubstituted 1,2,3-triazoleHigh (1,5-isomer)
Thermal (uncatalyzed) None (concerted)Mixture of 1,4- and 1,5-isomersLow

Intramolecular Cyclization and Rearrangement Pathways

The strained oxetane ring and the propargylic alcohol functionality in 3-(2-bromoethynyl)oxetan-3-ol create a substrate primed for intramolecular reactions, which can be triggered by catalysts or thermal conditions.

The intramolecular cyclization to form an oxetane ring from an acyclic precursor is kinetically challenging due to the inherent ring strain. acs.org However, once formed, the ring can participate in subsequent reactions. For alkynyl oxetanes, Cu(I)-catalyzed oxidative cyclization can lead to the formation of larger, unsaturated lactones. nih.gov Such reactions may proceed through allenyloxy-pyridinium intermediates when a pyridine (B92270) oxide is used as an oxidant.

Pathways involving the activation of the alkyne by a Lewis acid can lead to cyclization with a tethered nucleophile. elsevierpure.com For the target molecule, the hydroxyl group is a readily available internal nucleophile. Depending on the mode of cyclization (exo vs. endo), different ring systems can be accessed.

Ring-Closing Metathesis in Oxetane Systems

Ring-closing metathesis (RCM) is a powerful method for synthesizing unsaturated rings via the intramolecular reaction of two alkene moieties, catalyzed typically by ruthenium or molybdenum carbene complexes. wikipedia.org The mechanism proceeds through the formation of a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to release a small olefin (like ethylene) and form the cyclic product. organic-chemistry.orgmasterorganicchemistry.com

To apply RCM to a molecule derived from 3-(2-bromoethynyl)oxetan-3-ol, the compound would first need to be functionalized to contain two terminal alkene groups. For example, the hydroxyl group could be allylated, and the bromoalkyne could be converted to a vinyl group. The resulting diene could then undergo RCM. The formation of oxygen-containing heterocycles via RCM is a well-established strategy. wikipedia.org

A related reaction is ring-closing enyne metathesis (RCEYM), where an alkene and an alkyne are coupled. beilstein-journals.org This is more directly applicable to the alkynyl functionality present in the target molecule, though it would still require the addition of an alkene tether. The chemoselectivity of the catalyst's initial interaction (ene-then-yne vs. yne-then-ene) can influence the reaction pathway and outcome. beilstein-journals.org

Cascade and Tandem Reactions

Cascade reactions, where a single event triggers a sequence of bond-forming steps, are efficient tools for building molecular complexity. The dense functionality of 3-(2-bromoethynyl)oxetan-3-ol makes it an ideal substrate for such processes.

A reported cascade reaction involves the cycloaddition of an azide to an alkyne followed by the ring-opening of a nearby oxetane, creating complex fused heterocyclic systems in a single step. rsc.org Similarly, copper-catalyzed multicomponent reactions involving 3-oxetanone (B52913) (the oxidized form of the alcohol in the target compound), an amino alcohol, formaldehyde, and an alkyne have been developed to produce spirocyclic oxazolidines. mdpi.com The proposed mechanism for this A³-based cascade involves the formation of a Cu-alkyne species that reacts with an in-situ generated iminium ion, followed by intramolecular cyclization. mdpi.com

Gold-catalyzed cascades are also prevalent with alkynyl substrates. These can involve an initial cyclization onto the gold-activated alkyne, followed by rearrangements or further nucleophilic attacks to generate polycyclic structures. amanote.commdpi.com The specific pathway is highly sensitive to the substrate's steric and electronic properties. nih.gov

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry, stability, and reactivity, are critical in understanding the behavior of 3-(2-bromoethynyl)oxetan-3-ol.

The oxetane ring itself is not planar but exists in a puckered conformation. illinois.edu This puckering influences the orientation of substituents at the 3-position, affecting their accessibility and the trajectory of attacking reagents. The ring is also highly strained, which provides a thermodynamic driving force for ring-opening reactions. illinois.edu

A key stereoelectronic property of the oxetane ring is its strong inductive electron-withdrawing effect, which is transmitted through the sigma framework. nih.gov This effect can significantly lower the pKₐ of adjacent functional groups; for example, an amine placed alpha to an oxetane ring is rendered approximately 500 times less basic. nih.gov In 3-(2-bromoethynyl)oxetan-3-ol, this inductive effect would increase the acidity of the tertiary hydroxyl proton, potentially facilitating its deprotonation and participation as a nucleophile.

Advanced Spectroscopic and Structural Elucidation of 3 2 Bromoethynyl Oxetan 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 3-(2-bromoethynyl)oxetan-3-ol in solution. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for the oxetane (B1205548) ring's methylene (B1212753) protons and the tertiary alcohol's hydroxyl proton. The four methylene protons on the oxetane ring are diastereotopic, meaning they are chemically non-equivalent, and should theoretically appear as four separate signals. However, they typically present as two sets of multiplets corresponding to the protons on C2 and C4. The hydroxyl proton would appear as a broad singlet, the position of which is dependent on solvent and concentration.

The ¹³C NMR spectrum would definitively show five distinct carbon signals: one for the bromo-alkynyl carbon, one for the quaternary carbon of the alkyne, the quaternary carbon of the oxetane ring (C3), and two signals for the methylene carbons of the oxetane ring (C2 and C4).

Predicted ¹H NMR Data (CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 4.902H, Multiplet, -OCH₂
~ 4.602H, Multiplet, -OCH₂
~ 2.501H, Broad Singlet, -OH
Predicted ¹³C NMR Data (CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 80-C-Br
~ 78Oxetane C2/C4
~ 68Oxetane C3
~ 40-C≡C-Br

As 3-(2-bromoethynyl)oxetan-3-ol possesses a single stereocenter at the C3 position, it exists as a pair of enantiomers. Diastereomers are not possible unless additional stereocenters are introduced. The enantiomeric purity of a sample is crucial and can be assessed using NMR spectroscopy through the use of chiral derivatizing agents (CDAs) thieme-connect.de. Reaction of the racemic alcohol with a chiral agent, such as Mosher's acid chloride, forms a mixture of diastereomeric esters. These diastereomers exhibit distinct NMR signals, allowing for the integration of corresponding peaks to quantify the enantiomeric excess (ee) thieme-connect.de. Alternatively, chiral solvating agents can be used to induce temporary diastereomeric complexes that also show separate NMR signals for each enantiomer.

Two-dimensional NMR techniques are essential for probing the through-space relationships between protons, which helps in determining the molecule's preferred conformation in solution acs.orgnih.gov.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space (typically < 5 Å), regardless of through-bond connectivity columbia.edu. For 3-(2-bromoethynyl)oxetan-3-ol, NOESY correlations would be expected between the hydroxyl proton and the protons on the oxetane ring, helping to establish the orientation of the bromoethynyl group relative to the ring.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is similar to NOESY but is often preferred for medium-sized molecules where the NOE signal might be zero or weak columbia.eduresearchgate.net. It provides the same type of through-space correlation information.

Predicted NOESY/ROESY Correlations
Proton 1 Correlating Proton(s)
-OHOxetane CH₂ protons
Oxetane CH₂ (axial)Oxetane CH₂ (axial) on adjacent carbon

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For 3-(2-bromoethynyl)oxetan-3-ol (C₅H₅BrO₂), the calculated exact mass is a key identifier. A critical feature in the mass spectrum will be the isotopic pattern characteristic of bromine, with two major peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the bromoethynyl group, cleavage of the oxetane ring, or loss of a water molecule.

Predicted HRMS Fragmentation Data
m/z (ion) Identity
177.9524 / 179.9503[M]⁺, Molecular ion (⁷⁹Br / ⁸¹Br)
148.9554 / 150.9533[M - C₂H]⁺
99.0082[M - Br]⁺
71.0133[M - C₂Br]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies uha.frbiointerfaceresearch.comglobalresearchonline.net. These two techniques are complementary; FT-IR is more sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds nih.gov.

For 3-(2-bromoethynyl)oxetan-3-ol, key vibrational modes include:

O-H Stretch: A strong, broad band in the FT-IR spectrum around 3400 cm⁻¹ for the hydroxyl group.

C≡C Stretch: A weak to medium band in the region of 2100-2260 cm⁻¹. This band is often stronger in the Raman spectrum.

C-O-C Stretch: The ether linkage of the oxetane ring will exhibit characteristic stretching vibrations, typically in the 950-1100 cm⁻¹ region.

Ring Strain: The inherent strain of the four-membered oxetane ring influences its vibrational modes. The ring puckering vibration occurs at a very low frequency researchgate.netumanitoba.ca. The positions of the C-C and C-O stretching bands can also be indicative of ring strain when compared to acyclic ethers mdpi.com.

Predicted Vibrational Frequencies (cm⁻¹)
Frequency Range Assignment
3600 - 3200O-H stretch (alcohol)
2980 - 2850C-H stretch (alkane)
~ 2200C≡C stretch (alkyne)
~ 985C-O-C asymmetric stretch (oxetane ring)
~ 650C-Br stretch

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

Single-crystal X-ray crystallography offers the most definitive and detailed picture of a molecule's structure in the solid state. If a suitable single crystal of 3-(2-bromoethynyl)oxetan-3-ol can be grown, this technique can precisely determine all bond lengths, bond angles, and torsion angles. This would provide empirical data on the puckering of the oxetane ring, which typically deviates from planarity to minimize steric interactions acs.org.

Crucially, for a chiral compound crystallizing in a non-centrosymmetric space group, X-ray analysis using anomalous dispersion can determine the absolute configuration of the stereocenter (i.e., distinguish between the R and S enantiomers) without ambiguity.

Typical Oxetane Structural Parameters from X-ray Crystallography
Parameter Typical Value
C-O Bond Length~ 1.45 Å
C-C Bond Length~ 1.53 Å
C-O-C Bond Angle~ 91°
C-C-C Bond Angle~ 85°
Ring Puckering Angle5 - 20°

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Stereochemistry

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about its absolute stereochemistry.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores in the molecule.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption in the vibrational region of the spectrum. It provides stereochemical information about the entire molecule.

For 3-(2-bromoethynyl)oxetan-3-ol, the absolute configuration can be determined by comparing the experimentally measured ECD and VCD spectra to those predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for both the R and S enantiomers. A match between the experimental and calculated spectra for one of the enantiomers provides a confident assignment of the absolute stereochemistry mdpi.comresearchgate.net. VCD, in combination with NMR, can be a particularly powerful tool for assigning the stereochemistry of diastereomers and complex chiral molecules researchgate.net.

Computational and Theoretical Studies of 3 2 Bromoethynyl Oxetan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of 3-(2-bromoethynyl)oxetan-3-ol at a molecular level. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is particularly effective for calculating ground state geometries and energies of organic compounds like 3-(2-bromoethynyl)oxetan-3-ol. DFT calculations, often employing functionals such as B3LYP with basis sets like 6-31G(d), can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov

For 3-(2-bromoethynyl)oxetan-3-ol, DFT would be used to optimize the molecular geometry, finding the most stable arrangement of atoms. This involves minimizing the energy of the molecule with respect to all atomic coordinates. The resulting optimized structure provides key information about the puckering of the oxetane (B1205548) ring and the orientation of the bromoethynyl and hydroxyl substituents. acs.org These calculations are crucial for understanding the molecule's inherent stability and steric properties.

An illustrative example of geometric parameters that could be obtained from a DFT (B3LYP/6-31G(d)) calculation for the optimized ground state geometry of 3-(2-bromoethynyl)oxetan-3-ol is presented below.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C-O (ring)~1.45 Å
Bond Length (Å)C-C (ring)~1.54 Å
Bond Length (Å)C≡C~1.21 Å
Bond Length (Å)C-Br~1.82 Å
Bond Angle (°)C-O-C (ring)~91.5°
Bond Angle (°)O-C-C (ring)~89.5°
Dihedral Angle (°)Puckering Angle~15-20°

Note: The values in this table are illustrative and represent typical results from DFT calculations on similar substituted oxetane systems.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory compared to DFT for calculating molecular energies. These methods are computationally more demanding but can offer more accurate predictions for reaction barriers and transition state energies.

For 3-(2-bromoethynyl)oxetan-3-ol, ab initio calculations would be particularly valuable for investigating reaction mechanisms, such as the ring-opening of the strained oxetane or addition reactions involving the bromoalkyne moiety. By locating and characterizing the transition state structures for these potential reactions, researchers can calculate activation energies, providing a quantitative measure of the reaction's feasibility.

Conformational Analysis and Energy Landscapes

The flexibility of the oxetane ring, which exists in a puckered conformation, and the rotation around the single bond connecting the ethynyl (B1212043) group to the ring, mean that 3-(2-bromoethynyl)oxetan-3-ol can exist in multiple conformations. acs.org Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.

Computational methods can map the potential energy surface (PES) of the molecule by systematically changing key dihedral angles and calculating the energy at each point. This process reveals the low-energy conformers (local minima on the PES) and the transition states that connect them. For 3-(2-bromoethynyl)oxetan-3-ol, this analysis would clarify the preferred orientation of the bromoethynyl and hydroxyl groups relative to the oxetane ring, which can be influenced by intramolecular hydrogen bonding or steric hindrance. researchgate.netmdpi.com

Reaction Pathway Elucidation and Transition State Modeling

Understanding the chemical reactivity of 3-(2-bromoethynyl)oxetan-3-ol involves identifying plausible reaction pathways. arxiv.org Computational modeling is instrumental in this process, allowing for the exploration of reaction mechanisms at the atomic level. arxiv.orgmatlantis.comnih.gov Key potential reactions for this molecule include the nucleophilic or acid-catalyzed ring-opening of the oxetane and reactions at the bromoalkyne functionality.

By modeling these reaction pathways, researchers can identify all intermediates and transition states. arxiv.org For each transition state, a frequency calculation is typically performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. rowansci.com The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for predicting reaction rates.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nrel.govchemrxiv.orgd-nb.infonsf.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, calculates the magnetic shielding tensors for each nucleus. nih.gov These values can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Such predictions can help assign peaks in an experimental spectrum and can be sensitive to the molecule's conformation.

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Oxetane C2/C4~75-80~4.8-5.0
Oxetane C3~70-75-
C≡C-Br~45-50-
C≡C-Br~70-75-
O-H-~3.5-4.0

Note: These are hypothetical values intended to illustrate the output of NMR prediction calculations. Actual values depend on the specific computational method, basis set, and solvent model used.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. After a geometry optimization, a frequency calculation is performed by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). rowansci.comopenmopac.netq-chem.comreadthedocs.ionih.gov The resulting frequencies correspond to the molecule's normal modes of vibration. These calculations are not only useful for predicting the IR spectrum but also for confirming that an optimized structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). rowansci.com

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in the gas phase or with a simplified continuum solvent model, Molecular Dynamics (MD) simulations can model the behavior of the molecule in an explicit solvent environment. nih.govmdpi.comyoutube.comyoutube.com MD simulations use classical mechanics to simulate the movement of atoms over time, governed by a force field. youtube.com

For 3-(2-bromoethynyl)oxetan-3-ol, MD simulations in a solvent like water or methanol (B129727) would provide insights into:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar hydroxyl group and the oxetane oxygen.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the molecule's hydroxyl group, the oxetane oxygen, and the surrounding solvent molecules. nih.gov

Conformational Dynamics: How the presence of a solvent affects the conformational preferences of the molecule compared to the gas phase.

These simulations are crucial for bridging the gap between theoretical calculations on isolated molecules and the behavior of the compound in a real-world solution, which is essential for understanding its physical properties and reactivity in different media.

Applications of 3 2 Bromoethynyl Oxetan 3 Ol As a Versatile Synthetic Building Block

Precursor for Complex Heterocyclic Scaffolds

The bromoethynyl group is a powerful tool for the synthesis of diverse heterocyclic systems. Its ability to participate in sequential cross-coupling and cyclization reactions allows for the rapid assembly of complex ring structures.

One of the most effective strategies involves a domino reaction sequence initiated by a Sonogashira coupling. organic-chemistry.org For instance, 3-(2-bromoethynyl)oxetan-3-ol can be coupled with an ortho-functionalized aryl halide, such as 2-iodophenol (B132878) or 2-iodoaniline. The resulting intermediate, which features the oxetane-alkyne moiety linked to an aryl ring bearing a proximal nucleophile, is perfectly primed for a subsequent intramolecular cyclization. This cyclization, often promoted by the same catalytic system or by adjusting the reaction conditions, can lead to the formation of oxetane-substituted benzo[b]furans or indoles, respectively. organic-chemistry.org

Furthermore, the ethynyl (B1212043) group itself can act as a dienophile or dipolarophile in various cycloaddition reactions. Following an initial coupling reaction to replace the bromine atom, the resulting internal alkyne can undergo [4+2] or [3+2] cycloadditions to forge new carbocyclic and heterocyclic rings. This reactivity transforms the linear bromoalkyne unit into a central component of a more complex, three-dimensional scaffold, highlighting the compound's utility in building molecular complexity. acs.org

Utility in the Construction of Polyfunctional Organic Molecules

A key feature of 3-(2-bromoethynyl)oxetan-3-ol is the presence of multiple, orthogonally reactive functional groups. This allows for the stepwise construction of polyfunctional molecules where different parts of the scaffold can be modified without interfering with others. libretexts.orgncert.nic.in The primary reactive sites include:

The C(sp)-Br Bond: This site is highly reactive towards transition metal-catalyzed cross-coupling reactions.

The Alkyne Triple Bond: The π-system of the alkyne can undergo a variety of addition reactions, reductions, or participate in pericyclic reactions.

The Tertiary Hydroxyl Group: The alcohol can be derivatized through etherification or esterification.

The Oxetane (B1205548) Ring: This strained ring can be opened under acidic or nucleophilic conditions to yield a 1,3-diol derivative, introducing two new hydroxyl functionalities. researchgate.net

This inherent multifunctionality allows for a synthetic strategy where, for example, the bromoalkyne is first subjected to a Sonogashira or Cadiot-Chodkiewicz coupling to install a new carbon-based substituent. Subsequently, the internal alkyne product could be selectively reduced to a cis- or trans-alkene. Finally, the tertiary alcohol could be protected or functionalized, or the entire oxetane ring could be opened to reveal a diol, leading to a highly complex and functionalized acyclic core. researchgate.net This stepwise functionalization is a hallmark of a versatile synthetic building block. libretexts.org

Development of New Strategies for C-C and C-X Bond Formation

The bromoalkyne moiety is a linchpin for a variety of powerful carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. diva-portal.org Its participation in well-established coupling methodologies provides reliable pathways for molecular construction.

Carbon-Carbon Bond Formation:

The formation of new C-C bonds is arguably the most significant application of this building block, primarily through palladium- and copper-catalyzed cross-coupling reactions. mdpi.com The Sonogashira and Cadiot-Chodkiewicz couplings are particularly prominent. wikipedia.orgwikipedia.org The Sonogashira reaction facilitates the coupling of the bromoalkyne with terminal alkynes (via the formation of a palladium-acetylide intermediate) or with aryl/vinyl halides. mdpi.comlibretexts.org The Cadiot-Chodkiewicz reaction offers a direct, copper-catalyzed route to couple the bromoalkyne with a terminal alkyne, yielding unsymmetrical 1,3-diynes. rsc.orgalfa-chemistry.comorganic-chemistry.org These reactions are known for their high efficiency and tolerance of various functional groups, making them ideal for the late-stage functionalization of complex molecules. organic-chemistry.org

Reaction NameCoupling PartnerCatalyst SystemBond FormedTypical Product
Sonogashira CouplingTerminal AlkynePd(0) catalyst, Cu(I) cocatalyst, Amine baseC(sp)-C(sp)Unsymmetrical Diyne
Sonogashira CouplingAryl/Vinyl HalidePd(0) catalyst, Cu(I) cocatalyst, Amine baseC(sp)-C(sp²)Aryl/Vinyl-substituted Alkyne
Cadiot-Chodkiewicz CouplingTerminal AlkyneCu(I) salt, Amine baseC(sp)-C(sp)Unsymmetrical Diyne
Hiyama-type CouplingVinylsiloxaneCu(I) catalystC(sp)-C(sp²)Conjugated Enyne

Carbon-Heteroatom (C-X) Bond Formation:

Beyond C-C bonds, the bromoalkyne functionality can be used to form bonds with heteroatoms. For example, copper-catalyzed reactions with nucleophiles can lead to the formation of C-N, C-S, or C-P bonds. The reaction of 1-bromoalkynes with benzynes in the presence of a copper catalyst results in a bromoalkynylation product, demonstrating a method for concurrent C-C and C-Br bond addition across a reactive intermediate. nih.gov While less common than C-C coupling, the reaction of haloalkynes with nitrogen or sulfur nucleophiles provides a route to functionalized ynamines and thioalkynes, which are themselves valuable synthetic intermediates.

Scaffold for the Assembly of Advanced Functional Materials (excluding direct biological materials)

The structural features of 3-(2-bromoethynyl)oxetan-3-ol make it an attractive monomer for the synthesis of advanced functional materials, particularly conjugated polymers. researchgate.netnih.gov The bromoethynyl group can serve as a reactive site for polymerization reactions. For instance, repeated Sonogashira or Cadiot-Chodkiewicz coupling reactions can be employed in a step-growth polymerization mechanism to synthesize polyynes—polymers consisting of a backbone of alternating single and triple carbon-carbon bonds. rsc.org

In such polymers, the 3-hydroxyoxetan-3-yl group would be a pendant substituent along the rigid, conjugated backbone. This pendant group can profoundly influence the material's properties:

Solubility: The polar oxetane ring and hydroxyl group can enhance the solubility of the typically insoluble rigid-rod polymers in organic solvents, facilitating processing and characterization. researchgate.net

Solid-State Packing: The size and polarity of the oxetane moiety can disrupt or control the π-stacking of the polymer chains in the solid state, thereby tuning the material's electronic and photophysical properties.

Post-Polymerization Functionalization: The hydroxyl group provides a handle for further chemical modification after polymerization, allowing for the grafting of other functional units or for cross-linking the polymer chains to form robust networks. harvard.edu

These oxetane-functionalized polyynes could find applications in fields such as molecular electronics, nonlinear optics, or as precursors to high-carbon-content materials upon thermal treatment. harvard.eduacs.orgresearchgate.net The ability to systematically modify the polymer properties through the unique pendant group makes 3-(2-bromoethynyl)oxetan-3-ol a promising candidate for the bottom-up synthesis of novel functional materials. nih.govnsf.gov

Future Directions and Emerging Research Challenges in 3 2 Bromoethynyl Oxetan 3 Ol Chemistry

Exploration of Unconventional Reactivity Modes and Catalytic Systems

The inherent ring strain of the oxetane (B1205548) and the electronic properties of the bromoalkyne present opportunities for novel chemical transformations. Future research will likely focus on harnessing this latent reactivity through innovative catalytic systems.

One promising area is the exploration of tandem reactions that functionalize one part of the molecule while activating another. For instance, a Lewis acid could coordinate to the oxetane oxygen, facilitating a ring-opening reaction with a nucleophile. nih.gov If the nucleophile is appropriately chosen, a subsequent intramolecular reaction with the bromoalkyne could lead to complex heterocyclic scaffolds. Similarly, the 3-hydroxyl group could direct metal catalysts to the alkyne for transformations, with the oxetane ring influencing the stereochemical outcome.

Another avenue involves radical-mediated reactions . Cobalt-catalyzed methods have been shown to enable the ring-opening of oxetanes to generate radical species. researchgate.netresearchgate.net Applying such a strategy to 3-(2-bromoethynyl)oxetan-3-ol could generate a γ-alkoxy radical, which could then undergo further transformations, including intramolecular addition to the alkyne or intermolecular reactions.

Furthermore, the development of bifunctional catalysts could unlock unique reactivity. A catalyst with both a Lewis acidic site to activate the oxetane and a site capable of engaging in cross-coupling with the bromoalkyne could enable highly controlled and efficient syntheses of complex molecules in a single step. The 3-aryloxetan-3-ol scaffold has been shown to act as a 1,2-bis-electrophile under Brønsted acid catalysis, suggesting that 3-(2-bromoethynyl)oxetan-3-ol could participate in novel annulation reactions. nih.gov

Potential Reaction TypeCatalytic SystemExpected Transformation
Tandem Ring-Opening/CyclizationIndium(III) triflate (In(OTf)₃)Activation of the oxetane ring followed by intramolecular attack leading to novel bicyclic ethers. nih.gov
Radical Ring-Opening/CouplingVitamin B12 (Cobalt catalyst)Generation of a nucleophilic radical via oxetane opening for Giese additions or cross-electrophile couplings. researchgate.net
Annulation ReactionBrønsted Acid (Tf₂NH)Acting as a 1,2-bis-electrophile synthon in reactions with 1,2-diols to form substituted 1,4-dioxanes. nih.gov
Cross-CouplingPalladium/Copper CatalysisSonogashira, Suzuki, or Stille coupling at the bromoalkyne terminus to introduce diverse substituents.

Integration into Automated Synthesis and Flow Chemistry Platforms

To accelerate the exploration of 3-(2-bromoethynyl)oxetan-3-ol and its derivatives, the integration of its synthesis and subsequent reactions into automated platforms is a critical future direction. Automated synthesis systems, which combine robotics with software control, allow for high-throughput screening of reaction conditions, catalysts, and substrates, vastly increasing research efficiency. wikipedia.orgnih.gov

Flow chemistry offers significant advantages, including precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and improved scalability. qfluidics.com The synthesis of propargylic alcohols and the execution of photochemical reactions to form oxetanes have been successfully adapted to flow systems. nih.govillinois.edu A key challenge will be to develop a robust, multi-step flow process for the synthesis of 3-(2-bromoethynyl)oxetan-3-ol itself, potentially starting from oxetan-3-one. Such a platform would enable the on-demand production of the molecule and its analogues for further study.

An automated flow platform could facilitate:

Rapid Optimization: Efficiently screening solvents, bases, and catalysts to maximize the yield and purity of the target compound.

Library Synthesis: Systematically reacting 3-(2-bromoethynyl)oxetan-3-ol with a diverse array of coupling partners in a continuous fashion to generate libraries of novel compounds for biological screening.

Handling of Unstable Intermediates: Flow reactors are adept at generating and immediately using reactive intermediates, which could be crucial for exploring unconventional reactivity modes of the molecule. researchgate.net

PlatformApplication to 3-(2-bromoethynyl)oxetan-3-olKey Advantages
Automated Synthesis Robot High-throughput screening of Sonogashira coupling partners.Rapid generation of a large, diverse library of derivatives; unattended operation. chemrxiv.org
Continuous Flow Reactor Scalable synthesis of the parent compound from oxetan-3-one and bromoacetylene.Enhanced safety, superior heat/mass transfer, improved reproducibility, and ease of scale-up. rsc.org
Integrated Flow-Automation System On-demand synthesis followed by in-line purification and biological assay preparation.Streamlined discovery workflow from synthesis to screening. youtube.com

Chemoenzymatic Approaches for Stereocontrol

The tertiary alcohol at the C3 position of 3-(2-bromoethynyl)oxetan-3-ol is a stereocenter, meaning the molecule can exist as two enantiomers. The development of methods to control this stereochemistry is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, offers a powerful solution. rsc.org

A primary challenge is the enzymatic synthesis of chiral tertiary alcohols, which is often more difficult than for secondary alcohols. researchgate.net A feasible strategy would be the enzymatic kinetic resolution of racemic 3-(2-bromoethynyl)oxetan-3-ol. This could be achieved using lipases to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiopure alcohol from its esterified counterpart.

Alternatively, a biocatalytic platform could be designed for the asymmetric synthesis of propargylic alcohols. nih.gov This could involve the enzymatic deracemization of a racemic propargylic alcohol precursor through a sequential oxidation-reduction cascade, using a peroxygenase followed by a stereoselective alcohol dehydrogenase. nih.gov

Enzymatic StrategyBiocatalyst ExampleOutcome for 3-(2-bromoethynyl)oxetan-3-ol
Kinetic Resolution Lipase (e.g., from Candida antarctica)Selective acylation of one enantiomer, yielding one enantiopure alcohol and the ester of the other. mdpi.com
Asymmetric Reduction Alcohol Dehydrogenase (ADH)Asymmetric reduction of a precursor ketone, 3-ethynyloxetan-3-one, to yield a single enantiomer of the corresponding alcohol. researchgate.net
Deracemization Cascade Peroxygenase / ADHConversion of a racemic mixture into a single enantiomer with potentially >99% enantiomeric excess (ee). nih.gov

Computational Design and Prediction of Novel Analogues with Enhanced Reactivity or Selectivity

Computational chemistry provides indispensable tools for understanding molecular behavior and guiding synthetic efforts. For 3-(2-bromoethynyl)oxetan-3-ol, computational methods can predict reactivity, rationalize experimental outcomes, and design novel analogues with tailored properties.

Density Functional Theory (DFT) can be employed to investigate the molecule's electronic structure, strain energy, and reaction mechanisms. acs.org For example, DFT calculations can model the transition states of potential ring-opening reactions to predict which pathways are energetically favorable. researchgate.net It can also be used to understand the reactivity of the bromoalkyne moiety by calculating bond dissociation energies and analyzing the frontier molecular orbitals, helping to predict its behavior in cross-coupling or radical reactions. vub.benih.govbeilstein-journals.org

In the context of drug discovery, where oxetanes are increasingly used as bioisosteres, structure-based design and virtual screening can be used to design analogues of 3-(2-bromoethynyl)oxetan-3-ol. nih.govresearchgate.net By computationally docking libraries of virtual derivatives into the active site of a biological target (e.g., a kinase or enzyme), researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. nih.govmdpi.com This in silico approach saves considerable time and resources compared to traditional trial-and-error synthesis and screening.

Computational MethodResearch ApplicationPredicted Properties
Density Functional Theory (DFT) Mechanistic investigation of Lewis acid-catalyzed oxetane ring-opening.Transition state energies, reaction barriers, molecular orbital analysis. acs.org
Molecular Dynamics (MD) Simulation Analysis of the conformational preferences of derivatives in aqueous solution.Solvation energy, conformational stability, hydrogen bonding networks.
Virtual Screening / Docking Identification of potential protein targets and design of potent inhibitors.Binding affinity (docking score), ligand-protein interactions, ADME properties. researchgate.net

Development of New Synthetic Strategies for Diverse Substitution Patterns on the Oxetane Ring

While the bromoalkyne provides a clear handle for modification, developing new strategies to install different substituents directly onto the oxetane ring at the 3-position is a key challenge for creating molecular diversity. The synthesis of 3,3-disubstituted oxetanes is an area of active research. chimia.chresearchgate.net

One approach involves the generation of reactive intermediates at the C3 position. For example, activation of the tertiary alcohol could lead to the formation of a stabilized oxetane carbocation . imperial.ac.uk This electrophilic intermediate could then be trapped by a wide range of carbon and heteroatom nucleophiles, installing diverse functional groups alongside the ethynyl (B1212043) moiety.

Another forward-looking strategy is the direct C-H functionalization of a simpler oxetane precursor. While challenging, recent advances have shown that oxetanes can be synthesized directly from unactivated alcohols via photoredox catalysis. acs.org Adapting such a methodology could provide novel retrosynthetic disconnections and more efficient access to a range of 3-substituted oxetanols.

Finally, expanding the scope of nucleophiles used in the initial synthesis is crucial. While the addition of a bromoethynyl anion to oxetan-3-one is a direct route, developing robust conditions for the addition of other functionalized alkynes or different organometallic reagents would rapidly expand the library of accessible 3-substituted-3-hydroxyoxetanes. nih.gov

Q & A

Q. What are the primary synthetic routes for preparing 3-(2-bromoethynyl)oxetan-3-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two key steps: (1) cyclization to form the oxetane ring and (2) introduction of the bromoethynyl group. For cyclization, intramolecular etherification of epoxide precursors under acidic or basic conditions is common . The bromoethynyl moiety can be introduced via Sonogashira coupling using Pd catalysts, but moisture-sensitive intermediates require anhydrous conditions . Optimizing yields involves:

  • Catalyst selection : Use Brønsted acids (e.g., triflic acid) to stabilize carbocation intermediates during cyclization .
  • Temperature control : Maintain 0–5°C during bromoethynyl addition to minimize side reactions .
  • Purification : Employ continuous flow reactors for improved efficiency and purity .

Q. What analytical techniques are critical for characterizing 3-(2-bromoethynyl)oxetan-3-ol, and how are they applied?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies oxetane ring protons (δ 4.5–5.0 ppm) and bromoethynyl signals (δ 80–90 ppm for sp-hybridized carbons) .
  • X-ray crystallography : Resolves strained oxetane geometry and confirms stereochemistry .
  • HPLC-MS : Quantifies purity (>95%) and detects degradation products (e.g., ring-opened alcohols) .

Q. How does the bromoethynyl group influence the compound’s reactivity compared to other oxetane derivatives?

Methodological Answer: The bromoethynyl group enhances electrophilicity, enabling click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation . Unlike fluorophenyl or hydroxyphenyl oxetanes, the bromoethynyl substituent:

  • Increases susceptibility to nucleophilic attack at the β-carbon of the ethynyl group .
  • Reduces ring strain slightly compared to unsubstituted oxetanes, as shown by computational DFT studies .

Advanced Research Questions

Q. How can researchers address contradictory data on the stability of 3-(2-bromoethynyl)oxetan-3-ol in aqueous media?

Methodological Answer: Discrepancies arise from varying hydration levels or pH conditions. To resolve:

  • Controlled hydration studies : Use Karl Fischer titration to monitor water content during stability assays .
  • pH-dependent kinetics : Perform kinetic analysis at pH 7.4 (physiological) vs. pH 2 (stomach-like) to model degradation pathways .
  • Computational modeling : Apply density functional theory (DFT) to predict hydrolysis transition states and identify stabilizing additives (e.g., cyclodextrins) .

Q. What strategies enhance the bioisosteric potential of 3-(2-bromoethynyl)oxetan-3-ol in CNS drug design?

Methodological Answer: The oxetane ring serves as a carboxylic acid bioisostere, improving blood-brain barrier (BBB) permeability. Strategies include:

  • pKa modulation : Introduce electron-withdrawing groups (e.g., bromoethynyl) to lower the hydroxyl group’s acidity (target pKa >12) for better BBB penetration .
  • Ring-opening studies : Evaluate metabolic stability by simulating hepatic metabolism with cytochrome P450 enzymes .
  • In vitro assays : Compare target binding affinity to carboxylic acid analogs using surface plasmon resonance (SPR) .

Q. How can researchers optimize reaction yields when synthesizing derivatives via cross-coupling reactions?

Methodological Answer: Low yields in cross-coupling (e.g., Suzuki or Sonogashira) often stem from steric hindrance or catalyst poisoning. Solutions include:

  • Precatalyst screening : Use PdCl₂(PPh₃)₂ instead of Pd(OAc)₂ for improved stability with bromoethynyl groups .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) and improve regioselectivity .
  • Protecting groups : Temporarily protect the oxetane hydroxyl with TBS groups to prevent undesired side reactions .

Comparative Analysis of Structural Analogs

CompoundKey FeaturesBioactivity/Reactivity DifferencesReference
3-(4-Hydroxyphenyl)oxetan-3-olPhenolic hydroxyl groupHigher acidity (pKa ~10) limits BBB penetration
3-(4-Bromophenyl)oxetan-3-amineAromatic bromine + amineEnhanced enzyme inhibition (IC₅₀ ~5 µM)
3-(3,5-Difluorophenyl)oxetan-3-olFluorine substitutionImproved metabolic stability (t₁/₂ >4 h)
3-(2-Bromoethynyl)oxetan-3-ol Bromoethynyl groupEnables click chemistry; moderate ring strain

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.